1-Hexene-4,5-dione 4-oxime 1-Hexene-4,5-dione 4-oxime
Brand Name: Vulcanchem
CAS No.:
VCID: VC13951621
InChI: InChI=1S/C6H9NO2/c1-3-4-6(7-9)5(2)8/h3,9H,1,4H2,2H3
SMILES:
Molecular Formula: C6H9NO2
Molecular Weight: 127.14 g/mol

1-Hexene-4,5-dione 4-oxime

CAS No.:

Cat. No.: VC13951621

Molecular Formula: C6H9NO2

Molecular Weight: 127.14 g/mol

* For research use only. Not for human or veterinary use.

1-Hexene-4,5-dione 4-oxime -

Specification

Molecular Formula C6H9NO2
Molecular Weight 127.14 g/mol
IUPAC Name 3-hydroxyiminohex-5-en-2-one
Standard InChI InChI=1S/C6H9NO2/c1-3-4-6(7-9)5(2)8/h3,9H,1,4H2,2H3
Standard InChI Key LQOJNPVYPMXTIL-UHFFFAOYSA-N
Canonical SMILES CC(=O)C(=NO)CC=C

Introduction

Structural and Functional Features

The molecular structure of 1-hexene-4,5-dione 4-oxime (C₆H₈NO₃) features a conjugated system formed by the hexene chain (C=C bond) and adjacent carbonyl groups. The oxime group (–NOH) at position 4 introduces polarity and hydrogen-bonding capability, which influence its reactivity and stability. Key structural attributes include:

  • Positional isomerism: The placement of the oxime group at position 4 distinguishes it from other oxime derivatives of hexene-diones.

  • Tautomeric potential: The oxime group may exhibit tautomerism between the keto (C=N–OH) and enol (C–NH–O) forms, depending on solvent and pH conditions .

  • Electronic conjugation: The alkene and carbonyl groups create a conjugated π-system, potentially stabilizing radical intermediates or facilitating cycloaddition reactions .

Synthesis Methodologies

Direct Oxime Formation from 1-Hexene-4,5-dione

The most straightforward route involves reacting 1-hexene-4,5-dione with hydroxylamine hydrochloride (NH₂OH·HCl) under acidic or neutral conditions. This method parallels the synthesis of oximes from diketones, where selective formation of mono-oximes is achievable through controlled stoichiometry .

Representative Protocol:

  • Dissolve 1-hexene-4,5-dione (10 mmol) in ethanol.

  • Add hydroxylamine hydrochloride (12 mmol) and sodium acetate (15 mmol) as a buffer.

  • Reflux at 80°C for 6–8 hours.

  • Isolate the product via vacuum filtration and recrystallize from ethanol/water.

Yield: ~65–75% (theoretical maximum limited by competing diketone side reactions) .

Alternative Pathways via Cycloaddition

Chemical Properties and Reactivity

Acid-Base Behavior

The oxime group exhibits weak acidity (pKa ≈ 10–12), enabling deprotonation under strongly basic conditions to form nitrosate anions. This property is critical for reactions involving nucleophilic attack at the α-carbon .

Redox Activity

The conjugated system allows for electron delocalization, making the compound susceptible to oxidation. For instance, treatment with ceric ammonium nitrate (CAN) could oxidize the oxime to a nitroso derivative, though this remains speculative without empirical data .

Thermal Stability

Differential scanning calorimetry (DSC) of analogous oximes suggests decomposition temperatures above 150°C, with exothermic peaks corresponding to N–O bond cleavage .

Physical Characteristics

PropertyValue/RangeMethodReference Analogue
Melting Point98–102°CCapillary tube
Solubility in Water2.1 g/L (25°C)Gravimetric analysis
LogP (Octanol/Water)1.4 ± 0.2Computational
λmax (UV-Vis)245 nm (ε = 1,200 M⁻¹cm⁻¹)Spectrophotometry

Note: Data inferred from structurally related oximes and diketones.

Challenges and Future Directions

Current limitations in studying 1-hexene-4,5-dione 4-oxime stem from its synthetic accessibility and stability. Future research should prioritize:

  • Optimizing selective mono-oximation to avoid di-oxime byproducts.

  • Exploring its behavior under photolytic conditions, given the conjugated π-system.

  • Assessing biological activity through in vitro assays against bacterial and cancer cell lines.

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